(S)-3-(Allyloxy)pyrrolidine hydrochloride
Description
Significance of Chiral Nitrogen Heterocycles in Contemporary Organic Chemistry
Chiral nitrogen heterocycles are organic compounds containing at least one nitrogen atom within a ring structure and possessing a stereocenter, rendering them non-superimposable on their mirror images. numberanalytics.com This chirality is a pivotal factor in determining their biological and chemical behaviors. numberanalytics.com These compounds are fundamental building blocks in organic synthesis, serving as intermediates, catalysts, or final products in a myriad of chemical reactions. numberanalytics.com
The importance of chiral nitrogen heterocycles is particularly pronounced in medicinal chemistry, where they are integral components of numerous pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. numberanalytics.comresearchgate.net Their unique three-dimensional structures allow for specific interactions with biological targets, which is crucial for drug efficacy. Beyond pharmaceuticals, these compounds are vital in agrochemicals and materials science, where they are used to create functional materials like polymers and dyes. numberanalytics.comnumberanalytics.com The versatility and reactivity of nitrogen heterocycles, coupled with their structural diversity, make them indispensable in the development of new technologies and therapeutic agents. numberanalytics.com
Overview of Pyrrolidine (B122466) Scaffolds in Synthetic Methodologies and Advanced Materials
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in medicinal chemistry and drug design. nih.gov Its prevalence is highlighted by its presence in 37 drugs approved by the U.S. Food and Drug Administration, making it one of the most common non-aromatic nitrogen heterocycles in pharmaceuticals. nih.gov The significance of the pyrrolidine scaffold is enhanced by several key features: its sp³-hybridized carbons allow for a thorough exploration of pharmacophore space, its non-planar structure provides increased three-dimensional coverage, and it can contain up to four stereogenic centers, leading to a high degree of stereochemical diversity. nih.govresearchgate.net
In synthetic methodologies, pyrrolidine derivatives are widely employed as ligands for transition metals, organocatalysts, and chiral controllers in asymmetric synthesis. nih.gov The development of efficient synthetic routes to functionalized pyrrolidines, such as multicomponent reactions and 1,3-dipolar cycloadditions, is an active area of research. tandfonline.comresearchgate.net These methods aim to construct the pyrrolidine core with high stereocontrol, which is essential for its application in drug discovery and catalysis. rsc.org In the realm of advanced materials, nitrogen heterocycles, including pyrrolidines, serve as building blocks for functional polymers and dyes. numberanalytics.com
Unique Stereochemical Attributes and Synthetic Utility of (S)-3-(Allyloxy)pyrrolidine Hydrochloride
This compound is a chiral molecule distinguished by a pyrrolidine ring substituted at the third position with an allyloxy group. The "(S)" designation indicates the specific stereochemical configuration at the chiral center, which is crucial for its interaction with other chiral molecules and its utility in asymmetric synthesis. The presence of the allyl group provides a versatile functional handle for further chemical modifications through reactions such as olefin metathesis, hydroboration-oxidation, or ozonolysis.
The synthetic utility of this compound and its precursors, like (S)-3-hydroxypyrrolidine, is significant. (S)-3-hydroxypyrrolidine serves as a key intermediate in the synthesis of a wide array of chiral pharmaceutical products, including quinolone-based antibiotics and analgesics. google.com The development of economical and industrially scalable synthetic methods for optically pure (S)-3-hydroxypyrrolidine and its derivatives is a testament to their importance. google.com These methods often start from readily available chiral precursors and involve steps like cyclization and reduction to construct the desired pyrrolidine ring with the correct stereochemistry. google.commdpi.com
Scope and Research Objectives of the Academic Review
This academic review aims to provide a comprehensive overview of the current state of knowledge regarding this compound. The primary objectives are to:
Summarize the significance of the broader class of chiral nitrogen heterocycles and pyrrolidine scaffolds in organic chemistry.
Detail the specific stereochemical features and synthetic applications of this compound.
Present a consolidated view of the research findings related to its synthesis and utility, based on a critical evaluation of existing literature.
By focusing on these objectives, this review will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the application of chiral pyrrolidine derivatives.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-3-prop-2-enoxypyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKQNKWAPBFSU-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098886-66-7 | |
| Record name | (3S)-3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for S 3 Allyloxy Pyrrolidine Hydrochloride
Stereoselective Synthesis Strategies and Enantiocontrol
The cornerstone of synthesizing the target compound is the establishment of the (S) stereocenter at the C-3 position of the pyrrolidine (B122466) ring. Several distinct approaches have been developed to ensure high enantiomeric purity.
The chiral pool approach is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of (S)-3-(Allyloxy)pyrrolidine, naturally derived compounds like L-glutamic acid, D-malic acid, and (R)-3-hydroxy-L-proline serve as common precursors to obtain the key intermediate, (S)-3-Hydroxypyrrolidine. google.comgoogle.com
The synthesis starting from D-malic acid, for instance, involves multiple steps to construct the pyrrolidine ring while retaining the stereochemical integrity of the original chiral center. google.com Similarly, L-glutamic acid can be converted to the chiral precursor 4-amino-(S)-2-hydroxybutyric acid, which then undergoes cyclization to form a lactam intermediate that is subsequently reduced to (S)-3-hydroxypyrrolidine. google.com Once the chiral (S)-3-Hydroxypyrrolidine scaffold is obtained, a subsequent allylation reaction yields the desired product. This approach is advantageous as the crucial stereocenter is sourced from nature, circumventing the need for an asymmetric induction step.
Table 1: Chiral Pool Precursors for (S)-3-Hydroxypyrrolidine Synthesis
| Natural Precursor | Key Synthetic Strategy | Reference |
|---|---|---|
| D-Malic Acid | Multi-step conversion involving reduction and cyclization. | google.com |
| L-Glutamic Acid | Conversion to 4-amino-(S)-2-hydroxybutyric acid, followed by lactamization and reduction. | google.com |
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles, including pyrrolidines. mdpi.comnih.gov These methods utilize small organic molecules, often derived from natural amino acids like proline, to catalyze reactions with high stereocontrol. mdpi.com
A relevant strategy involves an organocatalyzed asymmetric aldol (B89426) reaction followed by an intramolecular reductive amination sequence. researchgate.net This combination can construct a chiral pyrrolidine derivative with multiple contiguous stereocenters from achiral precursors. Diarylprolinol silyl (B83357) ethers, a prominent class of organocatalysts, are particularly effective in various transformations that form the pyrrolidine motif. nih.govbeilstein-journals.org For instance, the Michael addition of aldehydes to nitroolefins, catalyzed by pyrrolidine-based organocatalysts, can generate precursors to highly substituted chiral pyrrolidines. beilstein-journals.orgrsc.org
Table 2: Examples of Organocatalytic Reactions for Pyrrolidine Synthesis
| Reaction Type | Catalyst Type | Key Features | References |
|---|---|---|---|
| Michael Addition | Diarylprolinol silyl ethers | Creates sterically demanding environments for high enantioselectivity. | nih.govbeilstein-journals.org |
| Aldol Reaction / Reductive Amination | Proline-based catalysts | Builds chiral pyrrolidines with multiple stereocenters from achiral starting materials. | researchgate.net |
Transition-metal catalysis offers a diverse array of methods for constructing chiral pyrrolidine rings. mdpi.com These reactions often exhibit high efficiency and selectivity, proceeding under mild conditions.
One of the most prominent methods is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This reaction provides a direct route to functionalized pyrrolidines, and by using chiral phosphoramidite (B1245037) ligands, the process can be rendered highly enantioselective. Another powerful strategy involves rhodium(II)-catalyzed C-H insertion, where a donor-acceptor carbene inserts into a C-H bond to form the five-membered ring with excellent enantio- and diastereocontrol. acs.org Additionally, iridium-catalyzed double allylic substitution has been used to access C2-symmetrical 2,5-disubstituted pyrrolidines. acs.org A tandem hydrozirconation-Lewis acid mediated cyclization of chiral N-allyl oxazolidines also provides a diastereoselective pathway to substituted pyrrolidines. nih.gov
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.net MCRs are particularly valuable for generating molecular diversity and complexity in a step-economical fashion. mdpi.com
The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient dipolarophiles is a classic and powerful MCR for synthesizing pyrrolidine derivatives. metu.edu.trtandfonline.com This reaction can create up to four new stereogenic centers in a single step. Another sophisticated approach involves a TiCl4-catalyzed asymmetric MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, which constructs up to three contiguous asymmetric centers in one pot to yield highly substituted pyrrolidines. acs.orgnih.gov
Functional Group Transformations and Allylation Reactions on Pyrrolidine Scaffolds
Once the chiral (S)-3-hydroxypyrrolidine core is synthesized, the key functional group transformation is the introduction of the allyl group via an O-allylation reaction. The most common method to achieve this is the Williamson ether synthesis.
This reaction involves the deprotonation of the hydroxyl group at the C-3 position with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide (e.g., allyl bromide or allyl chloride). researchgate.net To prevent the secondary amine of the pyrrolidine ring from undergoing a competing N-allylation reaction, it is crucial to first install a protecting group on the nitrogen atom.
Table 3: Typical Conditions for Williamson Ether Synthesis of Allyl Ethers
| Component | Examples | Purpose |
|---|---|---|
| Substrate | N-protected (S)-3-hydroxypyrrolidine | Chiral scaffold with hydroxyl group. |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) | Deprotonates the hydroxyl group to form a nucleophilic alkoxide. |
| Allylating Agent | Allyl bromide, Allyl chloride | Provides the allyl group via nucleophilic substitution. |
The final step in the synthesis is the removal of the nitrogen protecting group under appropriate conditions (e.g., acidic hydrolysis for a Boc group) to yield the target compound, which is then isolated as its hydrochloride salt.
Protecting Group Strategies for the Pyrrolidine Nitrogen and Allyloxy Moiety
The use of protecting groups is essential in the multi-step synthesis of complex molecules like (S)-3-(Allyloxy)pyrrolidine to mask reactive functional groups and prevent unwanted side reactions. jocpr.comlibretexts.org
For the synthesis , the most critical application of protecting group chemistry is for the pyrrolidine nitrogen. The secondary amine is both nucleophilic and basic, and its presence can interfere with various reactions, particularly the O-allylation of the hydroxyl group. youtube.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. researchgate.net It is easily introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). The Boc group is robust and stable under the basic conditions required for the Williamson ether synthesis but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which is convenient for the final formation of the hydrochloride salt. youtube.comresearchgate.net
The allyl ether, once formed, is itself considered a protecting group for alcohols in other contexts. organic-chemistry.org It is stable to a wide range of acidic and basic conditions. Deprotection of an allyl ether can be achieved through methods such as isomerization to a prop-1-enyl ether followed by acidic hydrolysis, or through transition-metal catalysis, often using palladium complexes. organic-chemistry.org In the context of the target molecule, the allyloxy group is a permanent feature and not a temporary protecting group.
Table 4: Common Protecting Groups for the Pyrrolidine Nitrogen
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Stability Notes |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., HCl, TFA) | Stable to base, hydrogenation. |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Labile to basic conditions. |
Modern Methodological Developments in Synthesis Scale-Up and Efficiency
The industrial-scale synthesis of (S)-3-(Allyloxy)pyrrolidine hydrochloride necessitates the development of methodologies that are not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable. Modern advancements in synthetic chemistry have focused on optimizing the production of the key intermediate, (S)-3-hydroxypyrrolidine, and the subsequent O-allylation step to meet these demands.
Efficient Synthesis of (S)-3-Hydroxypyrrolidine Intermediate
One improved approach starting from L-malic acid involves a solvent-free melting reaction with benzylamine (B48309) to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. nih.gov Subsequent reduction using safer reagents like sodium borohydride (B1222165) with iodine offers a more scalable alternative to the hazardous lithium aluminum hydride (LiAlH4). nih.govmdpi.com The final debenzylation is typically achieved through catalytic hydrogenation, which is a clean and efficient industrial process. mdpi.com
Another economically viable route utilizes optically pure 4-amino-(S)-2-hydroxybutyric acid. nih.gov This process involves esterification, lactam cyclization, and subsequent amide reduction. nih.gov The use of sodium borohydride and sulfuric acid in a solvent such as diglyme (B29089) for the reduction step avoids the drawbacks associated with metal hydrides like LiAlH4. nih.gov
Below is a comparative data table of scalable methods for the synthesis of (S)-3-hydroxypyrrolidine.
Table 1: Comparison of Scalable Synthetic Routes to (S)-3-Hydroxypyrrolidine
| Starting Material | Key Steps | Reducing Agent | Key Advantages | Reported Yields |
|---|---|---|---|---|
| L-Malic Acid | 1. Amidation with Benzylamine (solvent-free) 2. Reduction 3. Catalytic Hydrogenolysis | Sodium Borohydride/Iodine | - Avoids hazardous LiAlH4 - Solvent-free initial step | Good to high |
Advanced O-Allylation Methodologies
The O-allylation of (S)-3-hydroxypyrrolidine to introduce the allyl group is a pivotal step in the synthesis of the target molecule. Modern methodologies for this transformation are geared towards improving reaction efficiency, minimizing waste, and simplifying product isolation.
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis has emerged as a powerful technique for O-allylation on an industrial scale. This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), to facilitate the reaction between the water-soluble alkoxide of (S)-3-hydroxypyrrolidine (formed with a strong base like NaOH) and the water-insoluble allylating agent (e.g., allyl chloride or allyl bromide) in a biphasic system.
The advantages of PTC include:
Mild reaction conditions.
The use of inexpensive and environmentally benign solvents like water and toluene.
Simplified work-up procedures.
High reaction rates and selectivities.
Solvent-Free and High-Concentration Conditions:
To enhance the green profile of the synthesis, solvent-free or high-concentration O-allylation methods have been developed. These approaches minimize solvent usage, leading to reduced waste and lower processing costs. A study on the mono-O-allylation of diols demonstrated that using solid sodium hydroxide (B78521) in an excess of the alcohol reactant can lead to excellent yields and selectivities under solvent-free conditions. mdpi.com This approach could be adapted for the allylation of (S)-3-hydroxypyrrolidine, where the pyrrolidine derivative itself could potentially act as a solvent at elevated temperatures, or a minimal amount of a high-boiling solvent could be used.
The table below outlines a comparison of modern O-allylation methods applicable to the synthesis of (S)-3-(Allyloxy)pyrrolidine.
Table 2: Modern O-Allylation Methodologies for Alcohols
| Method | Allylating Agent | Catalyst/Base | Solvent System | Key Features |
|---|---|---|---|---|
| Phase-Transfer Catalysis | Allyl Chloride/Bromide | TBAB / aq. NaOH | Biphasic (e.g., Toluene/Water) | - High efficiency and selectivity - Scalable and cost-effective |
By integrating these modern synthetic strategies for both the precursor synthesis and the subsequent O-allylation, the large-scale production of this compound can be achieved with greater efficiency, safety, and cost-effectiveness, meeting the stringent demands of the pharmaceutical industry.
Reactivity Profiles and Mechanistic Investigations of S 3 Allyloxy Pyrrolidine Hydrochloride
Chemical Transformations of the Allyloxy Functional Group
The allyloxy group is a versatile functional moiety that can undergo a range of chemical transformations. These reactions primarily target the carbon-carbon double bond or the ether linkage.
Oxidative Processes and Rearrangements Involving the Allyl Moiety
The allyl moiety within (S)-3-(Allyloxy)pyrrolidine is susceptible to various oxidative reactions and sigmatropic rearrangements. Oxidative processes can lead to the cleavage of the double bond or the formation of new functional groups. For instance, oxidative cleavage can be achieved using reagents like ozone (O₃) followed by a reductive or oxidative workup, or by using an oxoammonium salt, which can cleave allyl ethers to their corresponding alcohols. Another common method involves dihydroxylation of the double bond using osmium tetroxide (OsO₄), followed by oxidative cleavage of the resulting diol with sodium periodate (B1199274) (NaIO₄). This sequence transforms the allyl group into a glyceryl ether moiety and then cleaves it.
The allyl group can also participate in rearrangement reactions, most notably the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement. smolecule.com While this reaction typically requires heating and occurs with allyl aryl ethers or allyl vinyl ethers, analogous rearrangements can be catalyzed under milder conditions using Lewis acids. nih.gov Such rearrangements would result in the migration of the allyl group from the oxygen atom to a carbon atom, forming a C-allyl derivative. The regioselectivity of these rearrangements can be influenced by the catalyst and the substitution pattern of the substrate. nih.gov
| Reaction Type | Reagents/Conditions | Expected Product Type | Reference |
|---|---|---|---|
| Oxidative Cleavage | 1. OsO₄, NMO 2. NaIO₄ | Alcohol (from cleavage of resulting diol) | Generic Method |
| Oxidative Cleavage | 4-(Acetylamino)-2,2,6,6-tetramethyl-1-oxo-piperidinium tetrafluoroborate | Alcohol | |
| nih.govnih.gov-Sigmatropic Rearrangement | Heat or Lewis Acid Catalysis (e.g., Sc(III) complexes) | C-allyl pyrrolidinone derivative | nih.gov |
Cleavage and Derivatization Reactions of Allyl Ethers
The allyl ether in (S)-3-(Allyloxy)pyrrolidine serves as a protecting group for the hydroxyl function, which can be removed under specific conditions. The deallylation is most commonly achieved using transition metal catalysts, particularly palladium(0) complexes. organic-chemistry.orggoogle.com A widely used method involves reacting the allyl ether with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger or a hydride source. google.comorganic-chemistry.org Scavengers like pyrrolidine (B122466), morpholine, or barbituric acid derivatives trap the resulting allyl cation. organic-chemistry.orggoogle.com Alternatively, reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of ZnCl₂ and a palladium catalyst can achieve deallylation under mild conditions. organic-chemistry.org
Nickel-catalyzed deallylation has also been developed, which involves an initial double-bond migration of the O-allyl group followed by hydrolysis. organic-chemistry.org Derivatization of the allyl group can be achieved through reactions of the double bond, such as hydroboration-oxidation to yield a 3-hydroxypropyl ether, or halogenation to produce a dihalo-propyl ether derivative, without cleaving the ether linkage.
| Reaction | Catalyst/Reagent | Scavenger/Co-reagent | Key Feature | Reference |
|---|---|---|---|---|
| Deallylation | Pd(PPh₃)₄ | Pyrrolidine or Piperidine | Cleavage of the allyl moiety to yield the corresponding alcohol. | google.com |
| Deallylation | Pd(0) | Barbituric acid derivatives | Proceeds at room temperature, compatible with various functional groups. | organic-chemistry.org |
| Deallylation | Pd(PPh₃)₄ / ZnCl₂ | Polymethylhydrosiloxane (PMHS) | Mild conditions, high chemoselectivity. | organic-chemistry.org |
| Deallylation | Ni-H precatalyst | Brønsted acid | Involves double-bond migration followed by hydrolysis. | organic-chemistry.org |
Reactivity at the Pyrrolidine Nitrogen and Ring System
The nitrogen atom of the pyrrolidine ring is a key center of reactivity. In its free base form, it is nucleophilic and basic, allowing for a wide range of derivatizations and catalytic applications.
Nucleophilic Substitutions and Derivatizations
The secondary amine of the pyrrolidine ring is a potent nucleophile. nih.gov After neutralization of the hydrochloride salt, the nitrogen can readily react with various electrophiles. smolecule.com Common derivatizations include N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and N-arylation through nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling reactions. nih.gov For instance, the nitrogen can be functionalized by reaction with benzimidazole (B57391) carboxamides in the presence of a coupling agent. nih.gov The basicity of the pyrrolidine nitrogen is influenced by substituents on the ring; however, it generally remains a strong base capable of acting as a proton acceptor in various reactions. nih.gov Derivatization at the nitrogen position is a common strategy in medicinal chemistry to modulate the pharmacological properties of pyrrolidine-containing compounds. nih.gov
Aminocatalytic Mechanisms and Enamine/Iminium Ion Formation
Secondary amines like pyrrolidine are widely used as organocatalysts in asymmetric synthesis. nih.gov The catalytic cycle typically involves the formation of one of two key intermediates: an enamine or an iminium ion. nih.gov When reacted with a carbonyl compound (an aldehyde or ketone), the pyrrolidine nitrogen can form a nucleophilic enamine intermediate. nih.govmdma.ch This enamine can then react with an electrophile, for example, in Michael additions. The reactivity and isomer distribution of the resulting enamine can be influenced by the substitution pattern on the carbonyl compound and the pyrrolidine ring. mdma.ch
Alternatively, the pyrrolidine can react with an α,β-unsaturated carbonyl compound to form a positively charged iminium ion. nih.gov This process lowers the LUMO of the enone system, activating it for nucleophilic attack. nih.govresearchgate.net The choice between the enamine and iminium ion pathway depends on the specific substrates and reaction conditions. nih.gov The chiral environment provided by the (S)-configuration of the pyrrolidine ring can be exploited to induce stereoselectivity in these catalytic transformations.
Computational and Quantum Chemical Studies on Reaction Pathways
Computational and quantum chemical studies have become indispensable tools for elucidating the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For derivatives of pyrrolidine, such as (S)-3-(Allyloxy)pyrrolidine hydrochloride, these theoretical approaches provide a molecular-level understanding of reactivity, transition states, and the thermodynamic and kinetic factors that govern chemical transformations. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of theoretical investigations on related pyrrolidine and allylic systems allows for a comprehensive discussion of the probable reaction pathways and the methodologies used to study them.
Density Functional Theory (DFT) is a predominant method employed for these investigations, offering a good balance between computational cost and accuracy. scholarsresearchlibrary.com Such studies typically focus on mapping the potential energy surface of a reaction, identifying stationary points corresponding to reactants, intermediates, transition states, and products. The calculated energies of these species help in determining the activation barriers and reaction enthalpies, which are crucial for predicting the feasibility and selectivity of a reaction.
One area of interest for a molecule like this compound is the reactivity of the allyloxy group. Computational studies on similar allylic compounds often explore reactions such as electrophilic additions, rearrangements, and transition-metal-catalyzed transformations. For instance, a DFT study on the palladium-catalyzed allylation of amines provides insights into the potential mechanisms, which could be relevant for reactions involving the allyloxy moiety. researchgate.net Such studies often reveal that the reaction mechanism is highly dependent on the nature of the catalyst and the substrates, with subtle changes in ligands or reactants leading to different reaction outcomes. researchgate.net
Another significant aspect is the role of the pyrrolidine ring itself, which can act as a catalyst or a substrate. Computational investigations into pyrrolidine-catalyzed reactions have shed light on the stereoselectivity of these transformations. These studies often analyze the transition state structures to explain the origin of enantioselectivity, which is particularly relevant given the chiral nature of this compound. The puckering of the five-membered pyrrolidine ring and the orientation of its substituents are critical factors that influence the stereochemical outcome of reactions.
Furthermore, the hydrochloride salt form of the compound introduces the possibility of protonation, which can significantly alter the reactivity of the pyrrolidine nitrogen. Theoretical studies can model the effect of protonation on the electronic structure and reactivity of the molecule. For example, in the context of hydrodenitrogenation of pyrrolidine, computational models have been used to simulate the reaction under various catalytic conditions, providing a probable mechanism for the cleavage of C-N bonds. scholarsresearchlibrary.com
To illustrate the kind of data generated from such computational studies, the following tables represent hypothetical findings from a DFT analysis of a representative reaction involving a substituted pyrrolidine.
Table 1: Calculated Relative Energies of Intermediates and Transition States for a Hypothetical Reaction Pathway
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants | 0.0 |
| TS1 | First Transition State | +15.2 |
| INT1 | Intermediate 1 | -5.4 |
| TS2 | Second Transition State | +20.1 |
| P | Products | -12.8 |
Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS1) from DFT Calculations
| Parameter | Atoms Involved | Distance (Å) / Angle (°) |
| Bond being formed | C1 - Nu | 2.15 |
| Bond being broken | C1 - LG | 2.30 |
| Angle of approach | Nu - C1 - C2 | 105.2 |
This table provides crucial geometric information about a transition state, which can help in understanding the stereochemical course of the reaction. The elongated bond lengths for the forming and breaking bonds are characteristic of a transition state structure.
Applications in Advanced Organic Synthesis and Catalysis
(S)-3-(Allyloxy)pyrrolidine Hydrochloride as a Chiral Building Block
The primary application of this compound is as a chiral building block. The pyrrolidine (B122466) ring is a "privileged structure" in chemistry, meaning it is a common motif found in a vast number of biologically active compounds and FDA-approved drugs. researchgate.netnih.govwhiterose.ac.uknih.gov The inherent chirality and sp³-hybridized, non-planar structure of the pyrrolidine scaffold allow for a detailed exploration of three-dimensional chemical space, which is critical in the design of new therapeutic agents. researchgate.netnih.gov By starting with an enantiomerically pure compound like the (S)-isomer, chemists can ensure that the desired stereochemistry is transferred to the final product, a crucial factor for biological efficacy. researchgate.netnih.gov
The pyrrolidine motif is a fundamental core in many natural products, particularly alkaloids. mdpi.com this compound provides a strategic starting point for the synthesis of complex heterocyclic systems, such as pyrrolizidine (B1209537) alkaloids, which are known for a wide range of biological activities, including acting as glycosidase inhibitors. researchgate.net
The synthetic utility of this building block stems from its distinct functional groups:
The pyrrolidine nitrogen , after deprotection, can act as a nucleophile or be incorporated into further ring systems.
The allyl group is highly versatile and can undergo a variety of chemical transformations, such as ozonolysis to form an aldehyde, dihydroxylation to form a diol, or participation in palladium-catalyzed cross-coupling reactions. nih.gov
The (S)-stereocenter at the 3-position directs the stereochemical outcome of subsequent reactions, allowing for the synthesis of specific diastereomers.
A common strategy for constructing more complex heterocycles is the 1,3-dipolar cycloaddition reaction, where azomethine ylides derived from pyrrolidine precursors react with dipolarophiles to create new five-membered rings with high stereoselectivity. nih.govnih.govrsc.org This methodology allows for the rapid assembly of intricate molecular frameworks found in various natural products and their analogs. researchgate.netnih.gov
The pyrrolidine scaffold is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals. nih.govnih.gov Its favorable physicochemical properties and ability to engage in specific interactions with biological targets make it a highly sought-after component in drug design. researchgate.net this compound serves as a precursor for a variety of medicinal scaffolds designed to treat a range of human diseases. nih.gov
The defined stereochemistry of the molecule is often critical for its biological function. researchgate.net For instance, research into GPR40 agonists and CK1 inhibitors has demonstrated that specific stereoisomers of pyrrolidine-containing molecules exhibit significantly different binding modes and biological profiles. researchgate.net The versatility of the allyl group allows for its conversion into different functional groups, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies. This process is essential for optimizing the potency and selectivity of a drug candidate. An improved synthesis of chiral pyrrolidine inhibitors for neuronal nitric oxide synthase (nNOS) highlights how such scaffolds can be elaborated into potent and selective therapeutic agents. nih.gov
| Scaffold/Drug Class | Therapeutic Target | Significance of Pyrrolidine Ring | Reference |
|---|---|---|---|
| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | nNOS | The chiral pyrrolidine core orients substituents to optimize contact with the enzyme's hydrophobic pocket. | nih.gov |
| CXCR4 Antagonists | CXCR4 Chemokine Receptor | Serves as a key structural element for achieving high binding affinity and antimetastatic activity. | nih.gov |
| Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | DPP-IV | The pyrrolidine structure mimics the natural substrate, leading to potent inhibition for anti-hyperglycemic effects. | researchgate.net |
| Angiotensin-Converting Enzyme (ACE) Inhibitors | ACE | Proline, a pyrrolidine derivative, is a foundational component of drugs like Captopril. | mdpi.comnih.gov |
Stereochemistry is a defining factor in the efficacy and safety of many pharmaceuticals. The interaction between a small molecule and a biological target, such as an enzyme or receptor, is highly dependent on the three-dimensional arrangement of atoms. researchgate.net Using a chirally pure starting material like this compound is a fundamental strategy in asymmetric synthesis to ensure the final product has the correct, biologically active stereoconformation. escholarship.org
This approach avoids the need for costly and often inefficient chiral separations or complex asymmetric reactions later in the synthetic sequence. The (S)-configuration at the C-3 position of the pyrrolidine ring acts as a stereochemical anchor, influencing the formation of new stereocenters during the synthesis of more complex molecules. nih.gov This control is essential for producing bioactive molecules with optimal potency and selectivity, as different stereoisomers can have vastly different pharmacological effects, ranging from reduced activity to undesired off-target interactions. researchgate.netnih.gov
Role in Asymmetric Catalysis
Beyond its use as a structural component, the chiral pyrrolidine framework is a cornerstone of modern asymmetric catalysis. nih.gov Derivatives of (S)-3-(Allyloxy)pyrrolidine can be synthesized to act as powerful catalysts that induce stereoselectivity in chemical reactions, leading to the formation of one enantiomer of a product over the other.
Chiral pyrrolidine derivatives are frequently used as ligands that coordinate to transition metals like palladium (Pd) and ruthenium (Ru) to create highly effective asymmetric catalysts. nih.gov The pyrrolidine nitrogen atom is an excellent coordination site for the metal center. By modifying the (S)-3-(Allyloxy)pyrrolidine structure, chemists can design bidentate or multidentate ligands that create a well-defined chiral environment around the metal.
For example, the allyl group can be chemically altered to introduce a second coordinating atom, such as a phosphorus or sulfur atom, leading to the formation of powerful P,N or S,N-type ligands. mdpi.comrsc.org These ligands have proven effective in a range of palladium-catalyzed reactions, including:
Asymmetric Allylic Alkylation/Substitution: A cornerstone reaction for forming C-C, C-N, and C-O bonds with high enantioselectivity. rsc.org
C-H Activation/Functionalization: Advanced methods that allow for the direct modification of C-H bonds, where the ligand plays a crucial role in controlling the reaction's selectivity. nih.gov
The rigid, well-defined conformation of the pyrrolidine ring, when part of a ligand, effectively transfers its chiral information to the catalytic cycle, dictating the facial selectivity of substrate approach to the metal center and thus controlling the stereochemical outcome of the reaction.
| Reaction Type | Role of Pyrrolidine Ligand | Typical Outcome | Reference |
|---|---|---|---|
| Asymmetric Allylic Substitution | Creates a chiral pocket around the Pd center, controlling nucleophilic attack. | High enantiomeric excess (ee) in C-C, C-N, and C-O bond formation. | rsc.org |
| C(sp³)–H Alkenylation | Assists in the C-H activation step and promotes the alkenylation process. | Synthesis of complex, functionalized pyrrolidines with high diastereoselectivity. | nih.gov |
| Pyrroline Hydroarylation | Controls chelation and influences the reaction pathway towards hydroarylation products. | Direct synthesis of bioactive 3-aryl pyrrolidines. | researchgate.netnih.gov |
The field of asymmetric organocatalysis, which uses small organic molecules as catalysts, was revolutionized by the use of chiral pyrrolidine derivatives, most notably proline. nih.gov These catalysts typically operate through the formation of transient enamine or iminium ion intermediates with the substrate.
Modified derivatives of (S)-3-(Allyloxy)pyrrolidine are excellent candidates for the development of new organocatalysts. The secondary amine of the pyrrolidine ring is the key catalytic feature, capable of reacting with aldehydes or ketones to form enamines. mdpi.com The substituents on the pyrrolidine ring, such as the allyloxy group at the C-3 position, play a critical role in creating a specific steric environment that directs the approach of the electrophile, thereby controlling the stereoselectivity of the reaction.
By chemically modifying the parent structure—for example, by attaching bulky groups to the nitrogen or by transforming the allyl group—researchers can fine-tune the catalyst's activity and selectivity for a wide range of important chemical transformations, including:
Aldol (B89426) Reactions: Creating chiral β-hydroxy carbonyl compounds. nih.govmdpi.com
Michael Additions: Forming chiral 1,5-dicarbonyl compounds. nih.gov
Mannich Reactions: Synthesizing chiral β-amino carbonyl compounds.
The development of such pyrrolidine-based organocatalysts offers a more environmentally friendly and metal-free alternative to traditional catalysis. nih.govmdpi.com
Enantioselective C-C and C-X Bond Forming Reactions
The direct utilization of this compound as a ligand or organocatalyst for enantioselective carbon-carbon (C-C) or carbon-heteroatom (C-X) bond-forming reactions is not extensively documented in peer-reviewed literature. In the field of asymmetric catalysis, the pyrrolidine motif is a privileged scaffold, largely due to the success of proline and its derivatives (like diarylprolinol silyl (B83357) ethers) in aminocatalysis. nih.govresearchgate.net These catalysts effectively activate carbonyl compounds by forming chiral enamines, which then react with various electrophiles to create new stereocenters with high fidelity.
While the fundamental structure of (S)-3-(Allyloxy)pyrrolidine contains the core pyrrolidine ring necessary for such activation, its application in this context is not a focal point of current research. The development of highly effective organocatalysts and ligands often involves the introduction of bulky substituents or additional functional groups to the pyrrolidine ring. mdpi.com These modifications are crucial for creating a well-defined chiral pocket that shields one face of the reactive intermediate, thereby directing the approach of the electrophile and ensuring high enantioselectivity.
For instance, in palladium-catalyzed asymmetric allylic alkylation (a key C-C bond-forming reaction), chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands are typically employed to control the stereochemical outcome. nih.gov Similarly, organocatalytic reactions such as Michael additions, aldol reactions, and Mannich reactions rely on more sterically hindered and electronically tuned pyrrolidine derivatives to achieve high yields and enantiomeric excesses. nih.gov The allyloxy group in this compound is not typically sufficient to provide the necessary steric hindrance or electronic influence to be a highly effective stereodirecting group on its own in these transformations.
Contribution to New Synthetic Methodologies
The contribution of this compound to the development of new synthetic methodologies appears to be primarily as a versatile chiral building block rather than as a direct mediator of chemical innovation. New synthetic methods often arise from the discovery of novel catalysts that enable previously challenging transformations or improve the efficiency and selectivity of existing ones. The pyrrolidine scaffold is central to many such methodologies, particularly in organocatalysis. dntb.gov.uaresearchgate.net
The development of strategies like the asymmetric 'clip-cycle' for pyrrolidine synthesis or novel multicomponent reactions showcases the ongoing innovation in accessing this important heterocyclic motif. whiterose.ac.uk However, these methodologies often lead to the synthesis of complex, highly functionalized pyrrolidines designed for specific catalytic purposes, rather than employing simpler structures like (S)-3-(Allyloxy)pyrrolidine as the key catalytic agent.
The primary value of this compound in this context is as a readily available, enantiopure starting material. Its functional handles—the secondary amine and the allyl ether—allow for straightforward chemical modification. The allyl group, for example, can be further functionalized or cleaved to reveal a hydroxyl group, providing a route to other important chiral 3-hydroxypyrrolidine derivatives which are key intermediates in the synthesis of numerous pharmaceutical agents. google.comgoogle.com Therefore, its contribution is foundational, providing the essential chiral framework upon which more complex and methodologically innovative structures are built.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the stereochemical assignment of (S)-3-(Allyloxy)pyrrolidine hydrochloride. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of each atom. However, for unambiguous stereochemical determination, two-dimensional (2D) NMR techniques are often essential.
Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. NOESY identifies protons that are close in space, and the presence or absence of specific cross-peaks can confirm the relative orientation of substituents on the pyrrolidine (B122466) ring. rsc.org For (S)-3-(Allyloxy)pyrrolidine, NOESY correlations between the proton at the chiral center (C3) and specific protons on the pyrrolidine ring would provide definitive evidence for the S-configuration. Similarly, Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to assign signals corresponding to the pyrrolidine ring structure. longdom.org The analysis of coupling constants (J-values) between adjacent protons can also offer insights into the dihedral angles and, consequently, the preferred conformation of the five-membered ring. researchgate.net
Table 1: Representative NMR Data for Pyrrolidine Derivatives This table shows typical chemical shift ranges for protons and carbons in structures related to this compound, illustrating the data obtained from NMR analysis.
| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |
| ¹H | Pyrrolidine Ring CH₂ | 2.8 - 3.5 | Protons adjacent to the nitrogen atom are deshielded. |
| ¹H | Pyrrolidine Ring CH | 1.8 - 2.2 | |
| ¹H | C3-H (chiral center) | 3.8 - 4.2 | Attached to the oxygen atom, leading to a downfield shift. |
| ¹H | Allyl O-CH₂ | 3.9 - 4.1 | |
| ¹H | Allyl CH=CH₂ | 5.8 - 6.0 (CH), 5.1 - 5.3 (CH₂) | Characteristic vinyl proton signals. |
| ¹³C | Pyrrolidine Ring CH₂ | 45 - 55 | Carbons adjacent to nitrogen. |
| ¹³C | Pyrrolidine Ring CH₂ | 25 - 35 | |
| ¹³C | C3 (chiral center) | 70 - 80 | Carbon bonded to the electronegative oxygen atom. |
| ¹³C | Allyl O-CH₂ | 68 - 72 | |
| ¹³C | Allyl CH=CH₂ | 130 - 135 (CH), 115 - 120 (CH₂) |
Mass Spectrometry Techniques for Mechanistic and Isotopic Labeling Studies
Mass spectrometry (MS) is a vital tool for determining molecular weights and fragmentation patterns, which can be used to investigate reaction mechanisms. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. beilstein-journals.org In mechanistic studies involving this compound, MS can be used to identify intermediates, byproducts, and final products, helping to piece together the reaction pathway.
Isotopic labeling studies, where an atom in the molecule is replaced by its heavier isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), are particularly insightful when combined with mass spectrometry. baranlab.orgnih.gov By tracking the isotope's location within the products and intermediates, researchers can elucidate bond-forming and bond-breaking steps with great precision. rug.nldokumen.pub For instance, if a reaction involved the cleavage of the allyloxy group, labeling the oxygen or a specific carbon atom in that group would allow its fate to be followed by observing the corresponding mass shift in the fragments detected by the mass spectrometer. While specific isotopic labeling studies on this compound are not prominently detailed in the literature, this methodology remains a powerful approach for studying its reactivity.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
The biological and chemical properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, it is crucial to determine the enantiomeric purity, or enantiomeric excess (ee), of a sample like this compound. Chiral chromatography is the premier technique for this purpose. jsmcentral.org
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two main forms of this technique. Both utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. researchgate.net This differential interaction leads to a difference in retention time, allowing the two enantiomers to be separated and quantified. nih.gov
Chiral HPLC: This is the most common method. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective at separating a broad range of chiral compounds. researchgate.net The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best separation.
Chiral GC: For volatile compounds, GC with a chiral column (often based on cyclodextrin (B1172386) derivatives) can be employed. The compound may need to be derivatized first to increase its volatility.
The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. This analysis is critical for quality control in both research and manufacturing to ensure that the compound possesses the desired stereochemical purity. chiralpedia.com
Table 2: Typical Chiral HPLC Method Parameters This table outlines a representative set of conditions for determining the enantiomeric excess of a pyrrolidine derivative.
| Parameter | Condition |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (or Mass Spectrometry) |
| Temperature | 25 °C |
| Expected Output | Two separated peaks corresponding to the (S) and (R) enantiomers. |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. rjptonline.org This technique provides an unambiguous three-dimensional map of the electron density in a crystal, revealing the precise spatial arrangement of every atom.
To perform this analysis, a high-quality single crystal of the compound is required. For amines like (S)-3-(Allyloxy)pyrrolidine, forming a salt such as the hydrochloride is a common strategy to induce crystallization. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. Through a phenomenon known as anomalous dispersion, the data can be used to distinguish between the actual enantiomer and its mirror image, thus assigning the absolute configuration (R or S) with certainty. researchgate.net
Beyond confirming the absolute stereochemistry, X-ray crystallography also yields a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.
Conformational Analysis: The exact conformation (puckering) of the pyrrolidine ring in the solid state. The pyrrolidine ring is not flat and typically adopts an "envelope" or "twist" conformation. researchgate.netbeilstein-journals.org
Intermolecular Interactions: Details on how the molecules pack together in the crystal lattice, including hydrogen bonding involving the hydrochloride and the pyrrolidinium (B1226570) nitrogen.
This comprehensive structural data is invaluable for understanding the molecule's physical properties and for computational modeling studies.
Computational Chemistry and Theoretical Investigations
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of (S)-3-(Allyloxy)pyrrolidine hydrochloride is primarily dictated by the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the allyloxy side chain. The pyrrolidine ring is not planar and typically adopts envelope (E) or twist (T) conformations to minimize steric and torsional strain. The Cγ-endo and Cγ-exo envelope conformations are often the most discussed, referring to the position of the C3 and C4 atoms relative to the plane formed by the other ring atoms. researchgate.netnih.govfrontiersin.orgnih.gov For a 3-substituted pyrrolidine, the substituent's size and electronic properties significantly influence the preferred pucker.
In the case of (S)-3-(Allyloxy)pyrrolidine, the ether oxygen at the C3 position can influence the ring's conformation through stereoelectronic effects, such as hyperconjugation. nih.gov The protonation of the nitrogen atom to form the hydrochloride salt introduces a positive charge, which further impacts the conformational equilibrium by altering electrostatic interactions within the molecule and with its environment.
Molecular Dynamics (MD) Simulations are employed to explore the dynamic behavior of the molecule over time in a simulated physiological environment. nih.govmdpi.com An MD simulation would reveal the stability of different conformers and the transitions between them. For (S)-3-(Allyloxy)pyrrolidinium, simulations in an aqueous environment would show how the molecule interacts with water molecules and the chloride counter-ion. These simulations can track key parameters like the root-mean-square deviation (RMSD) to assess structural stability and analyze hydrogen bonding networks. Such studies on pyrrolidine derivatives have demonstrated the stability of these compounds in various environments, which is crucial for understanding their behavior in biological systems or as catalysts. nih.gov
The key conformational features are summarized in the table below.
| Feature | Description | Influencing Factors |
| Ring Puckering | The pyrrolidine ring adopts non-planar conformations, primarily Cγ-endo and Cγ-exo envelope forms, to alleviate strain. | Steric hindrance of the allyloxy group, stereoelectronic effects, N-protonation. |
| Side Chain Orientation | The allyloxy group has multiple rotatable bonds (C3-O, O-CH2, CH2-CH), leading to various possible orientations. | Torsional strain, intramolecular non-bonded interactions. |
| N-Protonation | The nitrogen atom is protonated, forming a pyrrolidinium (B1226570) cation. | This introduces a positive charge, influencing intramolecular electrostatics and interactions with the chloride anion and solvent. |
Electronic Structure Calculations (e.g., DFT) for Reactivity and Selectivity Prediction
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and reactivity of molecules. ub.eduarabjchem.orgbeilstein-journals.org By calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—one can predict the molecule's reactivity.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile. For (S)-3-(Allyloxy)pyrrolidinium, the HOMO is likely localized around the allyloxy group and potentially the pyrrolidine ring.
LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electrophile.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. arabjchem.org
These calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For the pyrrolidinium ion, the area around the protonated nitrogen would be strongly electrophilic, while the oxygen atom of the allyloxy group would be a nucleophilic site. Such analyses are crucial for predicting how the molecule will interact with other reagents and for understanding its role in reaction mechanisms. beilstein-journals.orgresearchgate.net
The table below outlines key electronic properties that can be derived from DFT calculations.
| Parameter | Description | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates stronger electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates stronger electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (red/yellow) and electron-poor (blue) regions, predicting sites for nucleophilic and electrophilic attack. |
Molecular Modeling of Intermolecular Interactions
Molecular modeling is essential for understanding how this compound interacts with its environment, such as in a catalytic cycle or with a biological macromolecule. nih.gov As a hydrochloride salt, the primary intermolecular interactions involve the pyrrolidinium cation and the chloride anion.
The protonated nitrogen (N-H+) is a strong hydrogen bond donor. It will form a strong hydrogen bond with the chloride anion (Cl-). acs.orgresearchgate.netnih.gov In a solution, especially in polar solvents like water, both the cation and anion will be solvated. The N-H+ group and the ether oxygen of the allyloxy group can act as hydrogen bond donors and acceptors, respectively, with solvent molecules.
When considering its potential role in catalysis or as a ligand for a biomolecule, molecular docking and more advanced simulations can be performed. nih.govmdpi.com
Docking studies can predict the preferred binding orientation of the molecule within a receptor's active site, identifying key interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces.
Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model reactions within an enzyme active site, treating the ligand and key residues with high-level quantum mechanics while the rest of the protein is treated with classical molecular mechanics.
These modeling techniques are invaluable for rational drug design and for understanding the mechanisms of organocatalysis, where pyrrolidine derivatives are frequently used. ub.edu
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. researchgate.netresearchgate.net
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net The accuracy of these predictions has improved significantly, making them a valuable tool for structure elucidation. researchgate.net By calculating the NMR parameters for different low-energy conformers (e.g., endo vs. exo puckers) and comparing the Boltzmann-averaged chemical shifts with the experimental spectrum, one can infer the dominant conformation in solution.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can also be calculated. nih.gov Comparing the calculated spectrum with the experimental one helps in assigning the vibrational modes to specific molecular motions, such as C-H stretches, N-H stretches (for the hydrochloride), and C-O-C stretches of the ether linkage.
This comparison between theoretical and experimental spectra is a cornerstone of modern chemical analysis, providing a high level of confidence in structural assignments. nih.gov Without available experimental data for direct comparison, these predictions serve as a valuable reference for future experimental work.
The table below summarizes the role of computational chemistry in spectroscopic analysis.
| Spectroscopy Type | Predicted Parameters | Purpose of Validation |
| NMR | 1H and 13C Chemical Shifts, Coupling Constants | Confirming the molecular structure and determining the predominant conformation in solution. |
| IR/Raman | Vibrational Frequencies and Intensities | Assigning absorption bands to specific molecular vibrations and confirming the presence of functional groups. |
Investigations into Potential Biological Activities Mechanistic and in Vitro Focus
Structure-Activity Relationship (SAR) Studies of (S)-3-(Allyloxy)pyrrolidine Hydrochloride Derivatives in vitro
The structural framework of (S)-3-(allyloxy)pyrrolidine has been systematically modified to explore and optimize biological activity against various targets. Structure-activity relationship (SAR) studies are crucial in drug discovery for identifying the key chemical features that contribute to the potency and selectivity of a compound. nih.gov For pyrrolidine (B122466) derivatives, SAR studies have demonstrated that substitutions at different positions on the pyrrolidine ring significantly influence their biological effects. nih.govnih.gov
For instance, in the development of anticancer agents, various modifications to the pyrrolidine scaffold have been explored. The introduction of different functional groups, such as spirooxindole, thiazole, and metal complexes, has been shown to result in compounds with significant anti-proliferative activities against numerous cancer cell lines. nih.gov The diverse substitution patterns allow for the fine-tuning of the molecule's ability to interact with and regulate various biological targets. nih.gov
In the context of neuraminidase inhibitors, 3D-QSAR (Quantitative Structure-Activity Relationship) models of pyrrolidine derivatives have highlighted the importance of hydrogen bonds and electrostatic interactions in their inhibitory activity. nih.gov These studies indicate that specific substitutions on the pyrrolidine ring that enhance these interactions can lead to more potent inhibition of the enzyme.
Furthermore, the stereochemistry of the pyrrolidine ring and its substituents plays a critical role in determining the biological profile. Different stereoisomers can exhibit varied binding modes to enantioselective proteins, leading to distinct biological outcomes. nih.govresearchgate.net For example, studies on G-protein coupled receptor 40 (GRP40) agonists have shown that a cis-4-CF3 substituent on the pyrrolidine scaffold can favor a specific conformation that leads to full agonism. nih.gov
Interactive Data Table: Key SAR Findings for Pyrrolidine Derivatives
| Target Class | Key Structural Modification | Impact on In Vitro Activity |
| Anticancer | Spirooxindole, thiazole, metal complex additions | Enhanced anti-proliferative effects |
| Neuraminidase Inhibitors | Substituents facilitating hydrogen bonds and electrostatic interactions | Increased inhibitory potency |
| GRP40 Agonists | cis-4-CF3 substituent | Induces pseudo-axial conformation, leading to full agonism |
| Estrogen Receptor α Antagonists | 3-R-methyl substitution | Promotes pure antagonist and selective degrader activity |
Molecular Target Identification and Binding Interaction Studies
Identifying the molecular targets of (S)-3-(allyloxy)pyrrolidine derivatives and understanding their binding interactions are fundamental to elucidating their mechanism of action. The pyrrolidine scaffold is a common feature in molecules designed to interact with a wide range of biological targets, including enzymes and receptors. researchgate.netnih.gov
Molecular docking studies have been instrumental in predicting and rationalizing the binding modes of pyrrolidine derivatives. For example, in the case of neuraminidase inhibitors, docking studies have identified key amino acid residues such as Trp178, Arg371, and Tyr406 in the active site that are crucial for binding. nih.gov The interactions with these residues are predominantly influenced by hydrogen bonding and electrostatic forces. nih.gov
In the development of dual inhibitors of Abl and PI3K kinases, molecular docking has shown that compounds based on an (S)-3-aminopyrrolidine scaffold can bind to both enzymes. nih.gov This dual-targeting capability is thought to contribute to their cytotoxic effects on cancer cells. nih.gov Similarly, for myeloid cell leukemia-1 (Mcl-1) inhibitors, molecular docking and simulation studies have been used to understand the interactions between pyrrolidine derivatives and the protein's binding site, demonstrating the stability of these complexes. researchgate.net
Chemical proteomics has also been employed to identify the molecular targets of certain pyrrolidine derivatives. For instance, spiro[pyrrolidine-3,3'-oxindoles] have been shown to potentially target histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov
Interactive Data Table: Molecular Targets and Binding Interactions of Pyrrolidine Derivatives
| Derivative Class | Molecular Target | Key Interacting Residues (from docking studies) |
| Neuraminidase Inhibitors | Neuraminidase | Trp178, Arg371, Tyr406 |
| Abl/PI3K Dual Inhibitors | Abl and PI3K kinases | (Specific residues not detailed in the provided context) |
| Mcl-1 Inhibitors | Myeloid cell leukemia-1 (Mcl-1) | (Specific residues not detailed in the provided context) |
| Spiro[pyrrolidine-3,3'-oxindoles] | HDAC2, PHB2 | (Specific residues not detailed in the provided context) |
Enzymatic Reaction Modulation and Mechanistic Insights (at the molecular level)
Derivatives of the (S)-3-(allyloxy)pyrrolidine scaffold have been investigated for their ability to modulate the activity of various enzymes. The pyrrolidine ring is a key structural element in many enzyme inhibitors, including those targeting proteases, kinases, and other enzymes involved in critical biological pathways. nih.gov
For example, pyrrolidine-containing compounds have been developed as inhibitors of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. nih.gov These inhibitors are designed to fit into the active site of the enzyme, thereby blocking its catalytic function. Similarly, derivatives of this scaffold have been explored as inhibitors of phosphodiesterase-5 (PDE5), an enzyme involved in the degradation of cGMP. nih.gov
The mechanism of enzyme inhibition by these compounds can vary. In some cases, they act as competitive inhibitors, binding to the active site and preventing the substrate from binding. In other instances, they may be non-competitive or allosteric inhibitors, binding to a site other than the active site to modulate enzyme activity. The specific interactions between the inhibitor and the enzyme, as determined by SAR and molecular docking studies, dictate the mode of inhibition.
The development of dual inhibitors, such as those targeting both Abl and PI3K, suggests a more complex mechanism of action where the cytotoxic effects may arise from the simultaneous inhibition of multiple signaling pathways. nih.gov
Development of Chemical Probes and Imaging Agents Based on the Scaffold
The versatility of the pyrrolidine scaffold makes it an attractive platform for the development of chemical probes and imaging agents. These tools are essential for studying biological processes in vitro and in vivo. The pyrrolidine core can be functionalized with reporter groups, such as fluorophores, without compromising its binding affinity for a specific target.
While specific examples of chemical probes directly derived from this compound are not detailed in the provided search results, the general principles of probe development are applicable. A chemical probe should exhibit high affinity and selectivity for its target, and its binding event should be translatable into a detectable signal.
For instance, the development of fluorescent probes often involves conjugating a fluorophore to a known ligand for a target of interest. The binding of the probe to its target can lead to changes in the fluorescence properties, such as intensity or wavelength, allowing for the visualization and quantification of the target in biological samples. The (S)-3-(allyloxy)pyrrolidine scaffold, with its potential for derivatization, could be readily adapted for such purposes.
Future Research Trajectories and Interdisciplinary Opportunities
Design of Next-Generation Catalysts and Chiral Auxiliaries
The unique structural features of (S)-3-(allyloxy)pyrrolidine hydrochloride make it an attractive scaffold for the development of next-generation catalysts and chiral auxiliaries. The pyrrolidine (B122466) ring is a well-established motif in organocatalysis, known for its ability to promote a variety of asymmetric transformations with high stereocontrol. The allyloxy group at the C-3 position offers a handle for further functionalization, allowing for the creation of a diverse library of catalysts with tunable steric and electronic properties.
Future research in this area could focus on several key aspects:
Modification of the Allyl Group: The double bond of the allyl group can be subjected to a wide range of chemical transformations, including epoxidation, dihydroxylation, and metathesis. These modifications can introduce new stereocenters and functional groups, leading to the development of catalysts with enhanced activity and selectivity.
Derivatization of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring can be readily derivatized with various substituents, such as ureas, thioureas, squaramides, and phosphines. This allows for the creation of bifunctional catalysts that can activate substrates through hydrogen bonding or other non-covalent interactions.
Incorporation into Polymeric or Solid-Supported Catalysts: Immobilizing catalysts derived from this compound onto solid supports can facilitate catalyst recovery and reuse, a key principle of green chemistry.
| Potential Catalyst/Auxiliary Type | Modification Strategy | Target Asymmetric Reaction |
| Bifunctional Organocatalyst | Derivatization of the pyrrolidine nitrogen with a hydrogen-bond donor (e.g., thiourea) | Michael Addition, Aldol (B89426) Reaction |
| Chiral Ligand for Metal Catalysis | Functionalization of the allyl group and coordination to a metal center | Asymmetric Allylic Alkylation, Hydrogenation |
| Polymer-Supported Catalyst | Grafting onto a polymer backbone via the allyl group | Continuous Flow Asymmetric Synthesis |
Exploration of Novel Synthetic Applications Beyond Established Methods
Beyond its potential in catalysis, this compound can serve as a versatile chiral building block for the synthesis of complex molecules with potential biological activity. The combination of the pyrrolidine ring and the allyloxy group provides a platform for the construction of diverse molecular architectures.
Future synthetic explorations could include:
Ring-Closing Metathesis (RCM): The allyl group can participate in RCM reactions with other olefin-containing moieties to construct novel bicyclic and polycyclic nitrogen-containing heterocycles.
1,3-Dipolar Cycloadditions: The pyrrolidine nitrogen can be converted into an azomethine ylide, which can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to generate complex pyrrolizidine (B1209537) and indolizidine alkaloids.
Multi-component Reactions: The reactivity of the amine and the allyl group can be harnessed in multi-component reactions to rapidly assemble complex molecular scaffolds from simple starting materials.
Advanced Computational Approaches for De Novo Design and Optimization
Computational chemistry and molecular modeling are indispensable tools for the rational design and optimization of catalysts and bioactive molecules. In the context of this compound, advanced computational approaches can provide valuable insights into its reactivity and guide the development of new applications.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the transition states of reactions catalyzed by derivatives of this compound, providing a deeper understanding of the factors that govern stereoselectivity. nih.govacs.org
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of catalysts and their interactions with substrates, aiding in the design of more effective catalytic systems.
Quantitative Structure-Activity Relationship (QSAR) Studies: For biologically active derivatives, QSAR models can be developed to correlate their structural features with their biological activity, facilitating the design of more potent compounds.
| Computational Method | Application Area | Potential Insights |
| Density Functional Theory (DFT) | Catalyst Design | Understanding reaction mechanisms and origins of stereoselectivity. nih.govacs.org |
| Molecular Dynamics (MD) | Catalyst Optimization | Elucidating catalyst-substrate interactions and conformational preferences. |
| QSAR | Drug Discovery | Predicting the biological activity of novel derivatives. |
Directed Studies on Specific in vitro Biological Pathways and Mechanisms
The pyrrolidine scaffold is a common feature in many biologically active natural products and synthetic drugs. nih.govnih.gov While direct in vitro biological data for this compound is limited, its structural similarity to other bioactive pyrrolidines suggests potential for therapeutic applications. A structurally related compound, (S)-3-pyrrolidinemethanol, has been used in the synthesis of pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs that have been evaluated for their activity against Leishmania donovani, the causative agent of leishmaniasis.
Future research in this area should involve:
Screening against a Panel of Biological Targets: Derivatives of this compound should be screened against a diverse range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic leads.
Mechanism of Action Studies: For any identified bioactive compounds, detailed mechanism of action studies should be conducted to elucidate their molecular targets and the signaling pathways they modulate.
Structure-Activity Relationship (SAR) Studies: A systematic SAR study should be performed to understand how modifications to the pyrrolidine ring and the allyloxy side chain affect biological activity.
Q & A
Basic: What are the key considerations for optimizing the synthesis of (S)-3-(Allyloxy)pyrrolidine hydrochloride to achieve high enantiomeric purity?
Methodological Answer:
Synthesis optimization should focus on stereoselective strategies to preserve the (S)-configuration. Key steps include:
- Asymmetric allylation : Use chiral catalysts (e.g., Sharpless or Jacobsen catalysts) to introduce the allyloxy group enantioselectively .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency while stabilizing intermediates .
- Acid scavengers : Additives like Hünig’s base (DIPEA) minimize racemization during HCl salt formation .
- Purification : Chiral HPLC or recrystallization in ethanol/water mixtures can isolate the enantiomer (≥98% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
